rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride, trans
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Overview
Description
The compound is a type of carbamate. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, herbicides, biocides, pharmaceuticals, and plasticizers .
Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to yield the corresponding amine and carbon dioxide . They can also react with Grignard reagents to form ureas .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride, trans involves the protection of the amine group, followed by the addition of the difluoromethylphenyl group, and then the deprotection of the amine group. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "tert-butyl carbamate", "3R,4S-pyrrolidine", "difluoromethylbenzene", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3R,4S-pyrrolidine with tert-butyl carbamate in the presence of hydrochloric acid to form tert-butyl N-[(3R,4S)-pyrrolidin-3-yl]carbamate.", "Step 2: Addition of the difluoromethylphenyl group by reacting tert-butyl N-[(3R,4S)-pyrrolidin-3-yl]carbamate with difluoromethylbenzene in the presence of diethyl ether and sodium bicarbonate to form rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate.", "Step 3: Deprotection of the amine group by reacting rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate with hydrochloric acid to form rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride.", "Step 4: Formation of the hydrochloride salt by adding hydrochloric acid to the reaction mixture and isolating the product by filtration and drying over magnesium sulfate." ] } | |
CAS No. |
2648862-73-9 |
Molecular Formula |
C16H23ClF2N2O2 |
Molecular Weight |
348.8 |
Purity |
95 |
Origin of Product |
United States |
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